2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol
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Overview
Description
2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-amino-4-methylphenol in the presence of an iodine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The imine group (C=N) plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol
- 2-[(E)-[(4-Hydroxy-2-methylphenyl)imino]methyl]cyclopentanone
- 2-Hydroxy-4’-[(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
2-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]-6-iodo-4-methylphenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it particularly useful in applications requiring specific interactions with iodine-sensitive systems .
Properties
Molecular Formula |
C15H14INO2 |
---|---|
Molecular Weight |
367.18 g/mol |
IUPAC Name |
2-[(2-hydroxy-4-methylphenyl)iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C15H14INO2/c1-9-3-4-13(14(18)7-9)17-8-11-5-10(2)6-12(16)15(11)19/h3-8,18-19H,1-2H3 |
InChI Key |
HKILWHHAHJOXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)C)I)O)O |
Origin of Product |
United States |
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